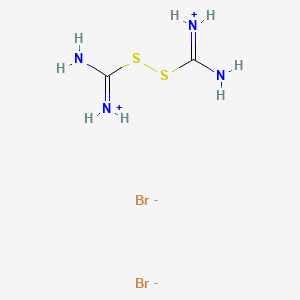
Formamidine disulfide dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamidine disulfide dihydrobromide is a sulfur-containing compound with the chemical formula [(NH2)2CS-SC(NH2)2]2+·2HBr. It is widely used in various fields, including medicine, pesticides, metal plate etching, and anticorrosion . This compound is also an important product of the electrochemical oxidation of thiourea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formamidine disulfide dihydrobromide can be synthesized through several methods. One common method involves the reaction of thiourea with bromine in an acidic medium. The reaction proceeds as follows:
2(NH2)2CS+Br2→[(NH2)2CS−SC(NH2)2]2+⋅2HBr
This reaction is typically carried out at room temperature with a controlled addition of bromine to avoid excessive oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where thiourea and bromine are mixed under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Formamidine disulfide dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to formamidine sulfinic acid, formamidine sulfonic acid, and sulfate. Common oxidizing agents include hydrogen peroxide and bromate .
Reduction: Reduction of this compound can yield thiourea and other sulfur-containing compounds. Reducing agents such as sodium borohydride are often used .
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives, depending on the substituents introduced .
Major Products: The major products formed from these reactions include thiourea, formamidine sulfinic acid, formamidine sulfonic acid, cyanamide, and elemental sulfur .
Wissenschaftliche Forschungsanwendungen
Formamidine disulfide dihydrobromide has a wide range of applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of other sulfur-containing compounds.
- Employed in electrochemical studies to investigate oxidation mechanisms .
Biology:
- Studied for its potential antimicrobial properties.
- Used in the development of pesticides and insecticides .
Medicine:
- Investigated for its potential use in anticancer therapies.
- Explored for its role in drug delivery systems .
Industry:
- Utilized in metal plate etching and anticorrosion treatments.
- Applied in the production of perovskite solar cells as an electron scavenger .
Wirkmechanismus
The mechanism of action of formamidine disulfide dihydrobromide involves its ability to undergo oxidation and reduction reactions. The compound can act as an electron scavenger, making it useful in various applications such as perovskite solar cells . The molecular targets and pathways involved include the oxidation of sulfur-containing groups and the stabilization of intermediate phases in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Formamidine disulfide dihydrochloride: Similar in structure but uses hydrochloric acid instead of hydrobromic acid.
N-sulfonyl formamidines: These compounds have sulfonyl groups attached to the formamidine structure and are widely used in pharmaceuticals.
Uniqueness: Formamidine disulfide dihydrobromide is unique due to its specific reactivity with bromine and its applications in both industrial and scientific research settings .
Eigenschaften
CAS-Nummer |
50606-57-0 |
|---|---|
Molekularformel |
C2H8Br2N4S2 |
Molekulargewicht |
312.1 g/mol |
IUPAC-Name |
[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dibromide |
InChI |
InChI=1S/C2H6N4S2.2BrH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
InChI-Schlüssel |
XMMQCGZNDYCCQF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[NH2+])(N)SSC(=[NH2+])N.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


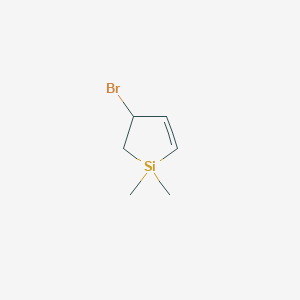
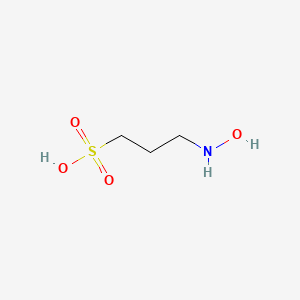
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
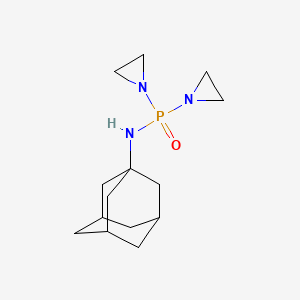
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)
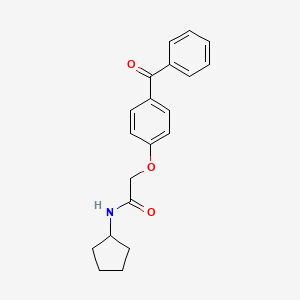
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
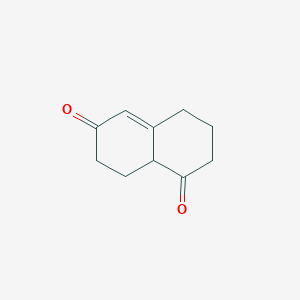

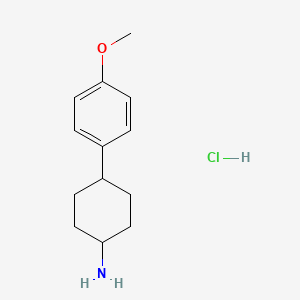
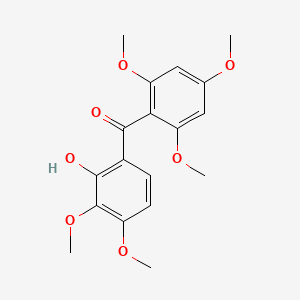
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)
